N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
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Overview
Description
N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a complex organic compound featuring a fluorophenyl group, a nitro group, and a triazole ring
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may interact with its target through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against human cancer cell lines . This suggests that the compound may have a similar cytotoxic effect, leading to the death of cancer cells.
Action Environment
It’s known that various internal and external factors can influence the action of anticancer drugs . These factors may include the genetic makeup of the individual, the presence of other drugs, and the individual’s diet and lifestyle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide typically involves multi-step reactions. One common method includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Triazole Formation: Cyclization reaction to form the triazole ring.
Amidation: Formation of the carboxamide group.
These reactions are often carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide has diverse applications in scientific research:
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly as potential antimicrobial and anticancer agents.
Materials Science: Incorporated into polymers and materials with specific properties such as luminescence and conductivity.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as intermediates in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Anastrozole: An aromatase inhibitor used in cancer treatment, also containing a triazole ring.
Uniqueness
N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the nitro group and triazole ring contribute to its reactivity and potential biological activity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5O3/c16-11-2-4-12(5-3-11)19-15(22)10-1-6-13(14(7-10)21(23)24)20-9-17-8-18-20/h1-9H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHPWQMUVUCTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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